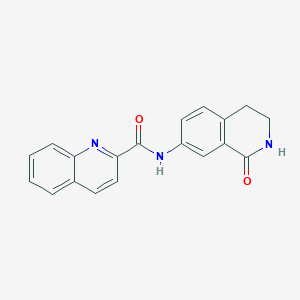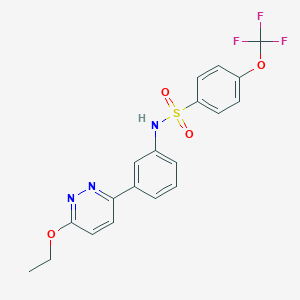
3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile
Overview
Description
Molecular Structure Analysis
The molecular formula of 3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile is C10H13N5. The molecular weight is 203.249.Physical And Chemical Properties Analysis
The physical form of 3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile is a powder . It has a molecular weight of 203.249.Scientific Research Applications
Antifungal Applications
The compound has been synthesized as part of a series of potential antifungal agents . It’s involved in intramolecular cyclization processes that yield compounds with significant antifungal activity . This application is crucial in the development of new treatments for fungal infections, which are a major concern in both clinical settings and agriculture.
Antitumor Activity
Derivatives of this compound have shown promising results in antitumor studies. The benzo[c]pyridazine nucleus, which is structurally related to 3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile, exhibits a wide range of pharmacological profiles, including antitumor properties . This opens up possibilities for the development of new cancer therapies.
Antibacterial Properties
The compound’s derivatives have been evaluated for their antibacterial activity . Molecular docking simulations suggest that these derivatives can inhibit key bacterial enzymes, which could lead to the development of new antibacterial drugs .
Anti-inflammatory Effects
A piperazine derivative closely related to the compound has been studied for its anti-inflammatory effects . It has shown potential in reducing pro-inflammatory cytokines IL-1β and TNF-α, which are key players in the inflammatory process . This suggests that 3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile could be a starting point for the synthesis of new anti-inflammatory medications.
Directed C–H Cyanation
The compound has been used as a cyano source in Cu(OAc)2-mediated cyanation of arenes. This method facilitates the synthesis of cyano derivatives, which are important in various chemical manufacturing processes .
Cancer Cell Growth Inhibition
A novel rhodanine derivative of the compound has shown the ability to inactivate NF-κB in colon cancer cells, which is crucial for their growth and survival . This indicates its potential use in creating therapies that target cancer cell proliferation.
Synthesis of Complex Molecules
The compound has been utilized in the synthesis of complex molecules like pyrazolo[1,5-a]pyrimidine derivatives. These molecules have various applications, including as intermediates in pharmaceutical synthesis .
Safety and Hazards
The safety information available indicates that 3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-14-4-6-15(7-5-14)10-9(8-11)12-2-3-13-10/h2-3H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZRSKBNKIYCCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=CN=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2953677.png)

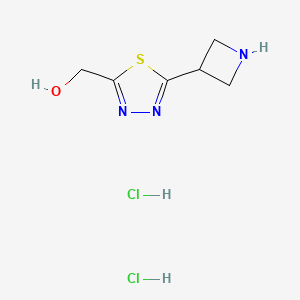
![(Z)-methyl 2-(4-fluoro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2953682.png)
![2-[[1-(1-Propan-2-ylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2953684.png)
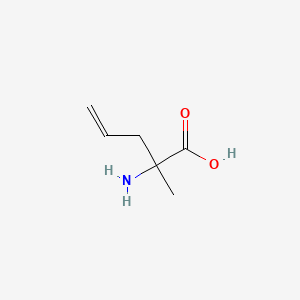
![8-{4-[(3,4-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-propyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2953687.png)

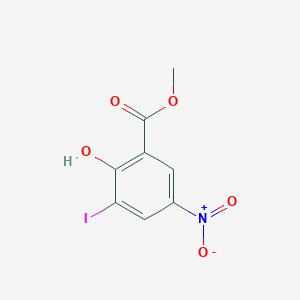

![N-[(2-chlorophenyl)methyl]-2-quinazolin-4-ylsulfanylacetamide](/img/structure/B2953695.png)

